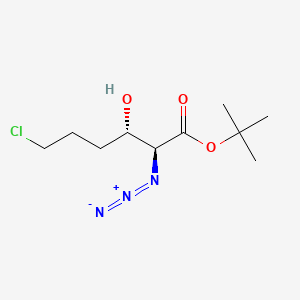
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a tert-butyl group, an azido group, a chloro group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate typically involves multiple steps, starting from readily available precursorsThe chloro group is then introduced via halogenation, and finally, the tert-butyl group is added through esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-Azido-3-hydroxyhexanoate: Lacks the chloro group, resulting in different reactivity.
tert-Butyl 2-Azido-6-chlorohexanoate: Lacks the hydroxy group, affecting its hydrogen bonding capability.
tert-Butyl 2-Azido-3-chloro-3-hydroxyhexanoate: Different stereochemistry, leading to variations in biological activity.
Properties
Molecular Formula |
C10H18ClN3O3 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-azido-6-chloro-3-hydroxyhexanoate |
InChI |
InChI=1S/C10H18ClN3O3/c1-10(2,3)17-9(16)8(13-14-12)7(15)5-4-6-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
SGNAPRDZWJXGQM-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]([C@H](CCCCl)O)N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CCCCl)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


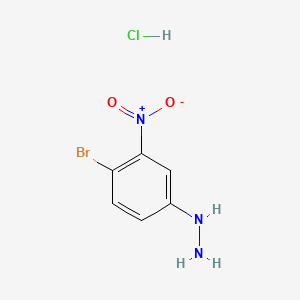

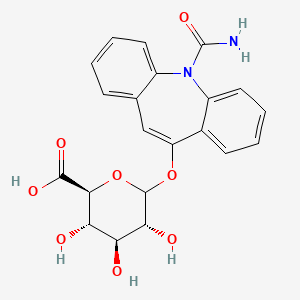
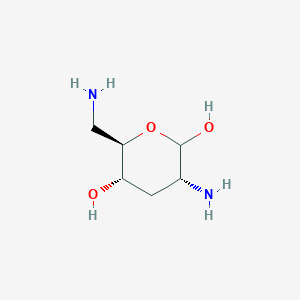
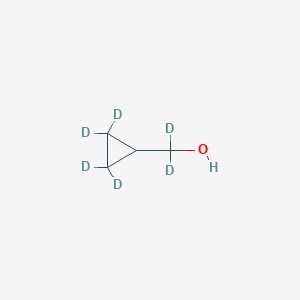
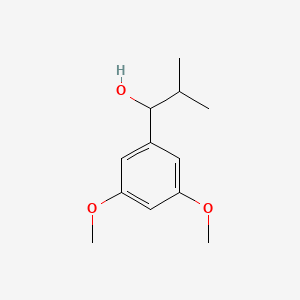
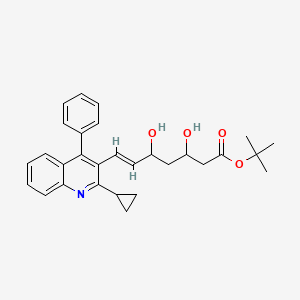

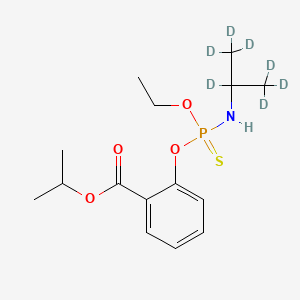
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
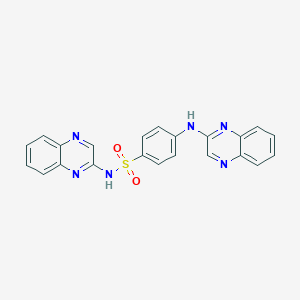
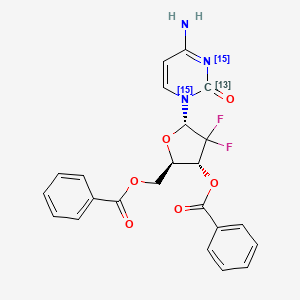

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
